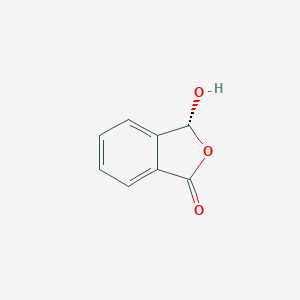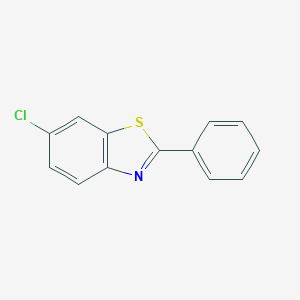
6-Chloro-2-phenyl-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-phenyl-1,3-benzothiazole is a heterocyclic organic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has a unique chemical structure that makes it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-phenyl-1,3-benzothiazole is not fully understood. However, studies have suggested that this compound may exert its anticancer and antimicrobial effects through multiple mechanisms. For example, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death in cancer cells. It has also been suggested that this compound may disrupt the integrity of bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
Studies have shown that 6-Chloro-2-phenyl-1,3-benzothiazole can have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species (ROS) in cells, and decrease the expression of inflammatory cytokines. It has also been shown to have low toxicity in normal cells, indicating that it may be a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Chloro-2-phenyl-1,3-benzothiazole in lab experiments is its potential as a selective and potent anticancer and antimicrobial agent. This compound may be useful in the development of new cancer and antimicrobial drugs. Another advantage is its low toxicity in normal cells, which may make it a safe compound for use in scientific research. One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on 6-Chloro-2-phenyl-1,3-benzothiazole. One direction is the development of new anticancer and antimicrobial drugs based on this compound. Another direction is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and antimicrobial therapy. Additionally, the synthesis of new derivatives of this compound may lead to the discovery of compounds with improved anticancer and antimicrobial activity.
Métodos De Síntesis
The synthesis of 6-Chloro-2-phenyl-1,3-benzothiazole can be achieved through a variety of methods. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde in the presence of a Lewis acid catalyst such as zinc chloride. Another method involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. Both methods result in the formation of 6-Chloro-2-phenyl-1,3-benzothiazole with good yields.
Aplicaciones Científicas De Investigación
6-Chloro-2-phenyl-1,3-benzothiazole has been investigated for its potential applications in various scientific research fields. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another area of interest is its potential as an antimicrobial agent. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Propiedades
Número CAS |
7466-32-2 |
|---|---|
Nombre del producto |
6-Chloro-2-phenyl-1,3-benzothiazole |
Fórmula molecular |
C13H8ClNS |
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
6-chloro-2-phenyl-1,3-benzothiazole |
InChI |
InChI=1S/C13H8ClNS/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
KULZCMVYWXLXLC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=C3)Cl |
Otros números CAS |
7466-32-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



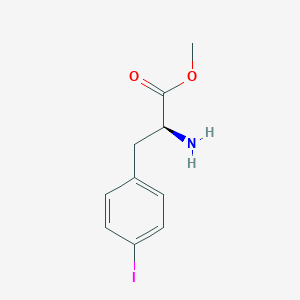
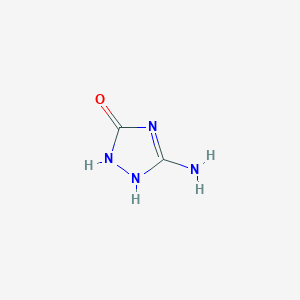
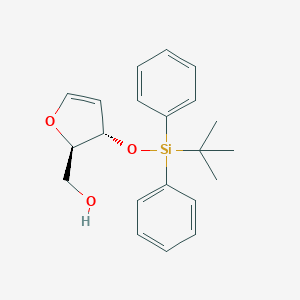
![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)
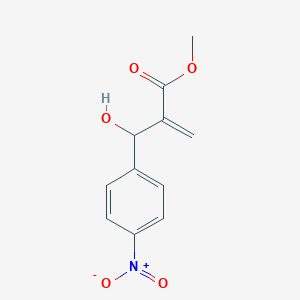
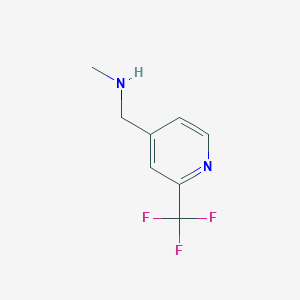
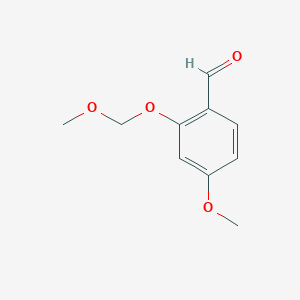
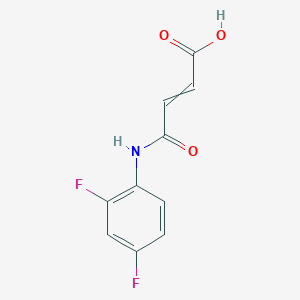
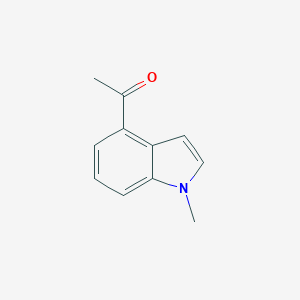

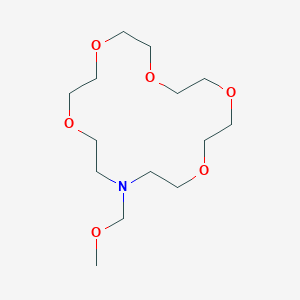
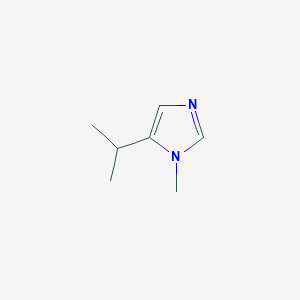
![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]hexanamide](/img/structure/B168961.png)
